(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol
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Overview
Description
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the reaction of 2,3-diaminopyridine derivatives with various reagents. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to form the desired imidazo[4,5-b]pyridine derivative . The reaction conditions often involve the use of hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its cytotoxic properties against certain cancer cell lines.
Industry: Used in the development of agricultural chemicals and rodenticides.
Mechanism of Action
The mechanism of action of (7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule assembly, which is crucial for cell division, thereby exhibiting cytotoxic effects on cancer cells . Additionally, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and hydroxyl group contribute to its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
(7-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-2,12H,3H2,(H,9,10,11) |
InChI Key |
AWRVTRCCKXFIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)CO |
Origin of Product |
United States |
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